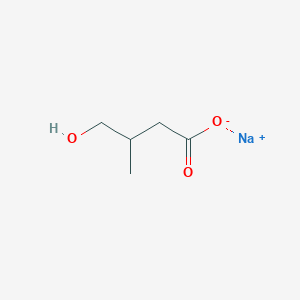

Sodium 4-hydroxy-3-methylbutanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El 4-hidroxi-3-metilbutanoato de sodio es un compuesto químico con la fórmula molecular C5H9NaO3. Es una sal sódica derivada del ácido 4-hidroxi-3-metilbutanoico. Este compuesto es conocido por sus aplicaciones en diversos campos, como la química, la biología y la industria, debido a sus propiedades químicas únicas.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El 4-hidroxi-3-metilbutanoato de sodio se puede sintetizar mediante la saponificación del ácido 4-hidroxi-3-metilbutanoico con hidróxido de sodio. La reacción normalmente implica disolver el ácido en agua, seguido de la adición de hidróxido de sodio bajo condiciones de temperatura controlada para formar la sal sódica.

Métodos de producción industrial: En entornos industriales, la producción de 4-hidroxi-3-metilbutanoato de sodio puede implicar procesos de saponificación a gran escala. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza del producto final. El proceso puede incluir pasos como la filtración, la cristalización y el secado para obtener el compuesto en su forma pura.

Análisis De Reacciones Químicas

Tipos de reacciones: El 4-hidroxi-3-metilbutanoato de sodio puede sufrir diversas reacciones químicas, entre ellas:

Oxidación: El grupo hidroxilo se puede oxidar para formar un grupo carbonilo.

Reducción: El compuesto se puede reducir para formar 4-hidroxi-3-metilbutanol.

Sustitución: El grupo hidroxilo se puede sustituir por otros grupos funcionales mediante reacciones de sustitución nucleófila.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO4) y el trióxido de cromo (CrO3).

Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4).

Sustitución: Reactivos como el cloruro de tionilo (SOCl2) o el tribromuro de fósforo (PBr3) se pueden utilizar para reacciones de sustitución.

Productos principales:

Oxidación: 4-oxo-3-metilbutanoato

Reducción: 4-hidroxi-3-metilbutanol

Sustitución: Diversos derivados sustituidos según el reactivo utilizado

Aplicaciones Científicas De Investigación

El 4-hidroxi-3-metilbutanoato de sodio tiene varias aplicaciones en la investigación científica:

Química: Se utiliza como precursor en la síntesis de diversos compuestos orgánicos y polímeros.

Biología: El compuesto se estudia por sus posibles actividades biológicas e interacciones con biomoléculas.

Medicina: Se está investigando para explorar sus posibles aplicaciones terapéuticas, incluido su papel como intermedio metabólico.

Industria: Se utiliza en la producción de hidrogeles superabsorbentes y otros materiales industriales.

Mecanismo De Acción

El mecanismo de acción del 4-hidroxi-3-metilbutanoato de sodio implica su interacción con dianas moleculares y vías específicas. El grupo hidroxilo del compuesto puede participar en la formación de enlaces de hidrógeno y otras interacciones con enzimas y receptores, influyendo en diversos procesos bioquímicos. Las dianas moleculares y vías exactas son objeto de investigación en curso.

Compuestos similares:

- 4-Hidroxi-4-metil-2-metilenbutanoato de sodio

- 4-Hidroxi-2-metilenbutanoato de sodio

- Butanoato de sodio

Comparación: El 4-hidroxi-3-metilbutanoato de sodio es único debido a sus características estructurales específicas, como la presencia de un grupo hidroxilo y un grupo metilo en la cadena principal del butanoato. Esta singularidad estructural confiere propiedades químicas y físicas distintivas, lo que lo hace adecuado para aplicaciones específicas que los compuestos similares no pueden cumplir .

Comparación Con Compuestos Similares

- Sodium 4-hydroxy-4-methyl-2-methylene butanoate

- Sodium 4-hydroxy-2-methylene butanoate

- Sodium butanoate

Comparison: Sodium 4-hydroxy-3-methylbutanoate is unique due to its specific structural features, such as the presence of a hydroxyl group and a methyl group on the butanoate backbone. This structural uniqueness imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill .

Propiedades

Fórmula molecular |

C5H9NaO3 |

|---|---|

Peso molecular |

140.11 g/mol |

Nombre IUPAC |

sodium;4-hydroxy-3-methylbutanoate |

InChI |

InChI=1S/C5H10O3.Na/c1-4(3-6)2-5(7)8;/h4,6H,2-3H2,1H3,(H,7,8);/q;+1/p-1 |

Clave InChI |

FOJNUIYVJMPLMU-UHFFFAOYSA-M |

SMILES canónico |

CC(CC(=O)[O-])CO.[Na+] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-5-[1-hydroxy-2-(methylamino)ethyl]phenol hydrochloride](/img/structure/B12310578.png)

![rac-tert-butyl N-[(3R,4S)-4-(4-amino-1H-pyrazol-1-yl)oxolan-3-yl]carbamate, cis](/img/structure/B12310601.png)

![1-[(tert-Butoxy)carbonyl]-2-cyclopropylpiperidine-3-carboxylic acid](/img/structure/B12310607.png)

![N-(26-amino-3,6,9,12,15,18,21,24-octaoxahexacosan-1-yl)-5-{2-oxo-hexahydrothieno[3,4-d]imidazol-4-yl}pentanamide](/img/structure/B12310621.png)

![2-[11-[3-(Dimethylamino)propyl]-6,11-dihydrobenzo[c][1]benzoxepin-2-yl]acetic acid;hydrochloride](/img/structure/B12310644.png)